Neoambrosin
CAS No.: 18446-70-3
Cat. No.: VC0536963
Molecular Formula: C15H18O3
Molecular Weight: 246.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18446-70-3 |
---|---|
Molecular Formula | C15H18O3 |
Molecular Weight | 246.3 g/mol |
IUPAC Name | (3aS,6S,9aR,9bR)-6,9a-dimethyl-3-methylidene-3a,4,5,6,8,9b-hexahydroazuleno[8,7-b]furan-2,9-dione |
Standard InChI | InChI=1S/C15H18O3/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(15)16/h6,8,10,13H,2,4-5,7H2,1,3H3/t8-,10-,13+,15-/m0/s1 |
Standard InChI Key | ALDYHLYMNPPSIB-XJFVKYJOSA-N |
Isomeric SMILES | C[C@H]1CC[C@@H]2[C@H]([C@]3(C1=CCC3=O)C)OC(=O)C2=C |
SMILES | CC1CCC2C(C3(C1=CCC3=O)C)OC(=O)C2=C |
Canonical SMILES | CC1CCC2C(C3(C1=CCC3=O)C)OC(=O)C2=C |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Neoambrosin (CAS: 18446-70-3) is a pseudoguaianolide sesquiterpene lactone with the molecular formula C₁₅H₁₈O₃ and a molecular weight of 246.30 g/mol . Its IUPAC name, (3aS,6S,9aR,9bR)-6,9a-dimethyl-3-methylidene-3a,4,5,6,8,9b-hexahydroazuleno[8,7-b]furan-2,9-dione, reflects its complex bicyclic structure featuring a fused azulene and furan moiety . The compound’s stereochemistry is critical to its bioactivity, as evidenced by its specific interactions with molecular targets like c-Src kinase .
Table 1: Key Physicochemical Properties of Neoambrosin
Structural Elucidation
Neoambrosin’s 2D and 3D conformational analyses reveal a rigid bicyclic framework with an α,β-unsaturated lactone group, a common feature in sesquiterpene lactones associated with electrophilic reactivity and biological activity . Nuclear Magnetic Resonance (NMR) studies confirm the presence of three methyl groups, two ketone functionalities, and a conjugated diene system, which contribute to its stability and target-binding affinity .
Natural Occurrence and Biosynthetic Context
Neoambrosin is predominantly isolated from plants within the Ambrosia genus, including:
These species produce Neoambrosin as part of their secondary metabolite arsenal, likely as a defense mechanism against herbivores and pathogens. The compound’s biosynthesis follows the mevalonate pathway, common to sesquiterpenes, with cyclization and oxidation steps yielding its distinctive pseudoguaianolide skeleton .
Pharmacological Activities and Mechanisms of Action
Table 2: Cytotoxic Activity of Neoambrosin Across Cell Lines
Collateral Sensitivity in EGFR-Overexpressing Cells
A hallmark finding is Neoambrosin’s collateral sensitivity (CS) in EGFR-transfected U87.MGΔEGFR glioblastoma cells, which exhibited 5.5-fold greater sensitivity compared to wild-type cells (IC₅₀: 3.5 μM vs. 19.4 μM) . This CS correlates with the compound’s inhibition of c-Src kinase, a downstream effector hyperactivated in EGFR-driven tumors.
Inhibition of c-Src Kinase Signaling
Western blot analyses revealed that Neoambrosin (at 100 μM) suppresses phosphorylation of c-Src (Tyr416), STAT5, and AKT, key nodes in oncogenic signaling cascades . Molecular docking studies further demonstrated that Neoambrosin binds to the ATP-binding cleft of c-Src’s kinase domain, akin to the tyrosine kinase inhibitor dasatinib (Table 3) .
Table 3: Molecular Docking Scores for c-Src Kinase Inhibitors
Compound | Binding Energy (kcal/mol) | Binding Site Residues | Source |
---|---|---|---|
Neoambrosin | -8.2 | Lys295, Asp404, Leu393 | |
Damsin | -7.9 | Lys295, Asp404, Leu393 | |
Dasatinib | -9.1 | Lys295, Asp404, Thr341 |
Therapeutic Implications and Future Directions
Overcoming Multidrug Resistance
Neoambrosin’s insensitivity to ABC transporter-mediated efflux positions it as a candidate for treating MDR cancers, particularly those resistant to anthracyclines, taxanes, and tyrosine kinase inhibitors . Its ability to target c-Src—a kinase implicated in metastasis and drug resistance—further enhances its utility in combinatorial regimens.
Limitations and Research Gaps
While in vitro data are compelling, challenges remain in optimizing Neoambrosin’s pharmacokinetic profile, including solubility and metabolic stability. Structural analogs with improved bioavailability should be explored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume